Boc-ile-gly-OH
Description
Boc-Ile-Gly-OH (N-(tert-butoxycarbonyl)-L-isoleucyl-glycine) is a protected dipeptide derivative widely used in peptide synthesis. Its molecular formula is C₁₃H₂₄N₂O₅, with a molecular weight of 288.34 g/mol and CAS number 16257-05-9 . The compound features a tert-butoxycarbonyl (Boc) group protecting the N-terminal isoleucine residue, followed by a glycine moiety. This protection enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions .
Key properties:
Properties
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJXXJTWCMKBCI-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Saponification of Boc-L-Ile-Gly-OMe
A high-yield method involves the saponification of the methyl ester precursor, Boc-L-Ile-Gly-OMe. In this approach, the methyl ester group is hydrolyzed to yield the free carboxylic acid of glycine.
Reaction Conditions
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Reagents : Lithium hydroxide monohydrate (LiOH·H₂O)
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Solvent System : Tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) in a 1:1:1 ratio
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Temperature : 20°C
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Duration : 2 hours
Procedure
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Dissolve Boc-L-Ile-Gly-OMe (2.0 g, 6.6 mmol) in THF/MeOH/H₂O (33 mL).
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Add LiOH·H₂O (0.6 g, 14.3 mmol) at room temperature.
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Quench the reaction with 1N HCl after 2 hours.
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Extract with ethyl acetate (EtOAc), dry over MgSO₄, and concentrate to obtain Boc-Ile-Gly-OH as a white solid (99% yield) .
Advantages
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Minimal Purification : The product requires no further purification, streamlining industrial workflows .
Carbodiimide-Mediated Coupling of Boc-L-Ile and Glycine
This method employs carbodiimide reagents to activate the carboxyl group of Boc-L-isoleucine for coupling with glycine’s amino group.
Reaction Conditions
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Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)
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Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
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Base : N-Methylmorpholine (NMM) or triethylamine (TEA)
Procedure
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Activate Boc-L-Ile’s carboxyl group using DCC/DIC in anhydrous DCM.
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Add glycine and a catalytic base to facilitate nucleophilic attack.
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Stir for 12–24 hours at 0–25°C.
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Filter to remove dicyclohexylurea (DCU) byproduct and concentrate.
Yield Optimization
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DCC vs. DIC : DIC minimizes side reactions due to its lower tendency to form stable intermediates, improving yields to 85–90% .
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Solvent Choice : DMF enhances solubility of glycine, reducing reaction time .
Adaptation of Boc-Glycine Synthesis for Dipeptide Formation
A patent describing Boc-glycine synthesis (CN104276964A) offers insights into scalable dipeptide preparation. While originally designed for Boc-glycine, its principles are adaptable to this compound.
Key Modifications
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Protection Step : Replace glycine with Boc-L-Ile and adjust stoichiometry.
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Base : Sodium hydrogen carbonate (NaHCO₃) instead of NaOH to maintain mild pH .
Procedure
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Dissolve L-isoleucine in NaHCO₃ solution (pH ≥ 10).
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Add di-tert-butyl dicarbonate ((Boc)₂O) in batches to minimize exothermic side reactions.
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Extract impurities with n-hexane.
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Acidify to pH 1–3 with HCl, extract with dioxane, and crystallize with n-hexane .
Performance Metrics
Comparative Analysis of Preparation Methods
| Method | Reagents | Yield | Purity | Scalability | Reference |
|---|---|---|---|---|---|
| Saponification | LiOH·H₂O | 99% | High | Industrial | |
| Carbodiimide Coupling | DCC/DIC | 85–90% | Moderate | Lab-scale | |
| Adapted Boc Protection | (Boc)₂O, NaHCO₃ | >90% | High | Industrial |
Critical Considerations
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Cost : Carbodiimide reagents (DCC/DIC) are expensive compared to LiOH or (Boc)₂O .
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Byproducts : DCU formation in carbodiimide methods complicates purification .
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Environmental Impact : The saponification method uses non-toxic solvents (THF/MeOH/H₂O), aligning with green chemistry principles .
Advanced Mechanistic Insights
Saponification Kinetics
The hydrolysis of Boc-L-Ile-Gly-OMe follows pseudo-first-order kinetics, with rate constants proportional to LiOH concentration . Excess LiOH (2.2 equiv) ensures complete ester cleavage within 2 hours .
Coupling Reaction Thermodynamics
DCC-mediated activation proceeds via an O-acylisourea intermediate, which reacts with glycine’s amine to form the peptide bond. Computational studies suggest that steric hindrance from Boc-Ile’s side chain slightly reduces coupling efficiency compared to linear amino acids .
Industrial-Scale Recommendations
For large-scale production (>1 kg), the saponification method is optimal due to:
Chemical Reactions Analysis
Reaction Conditions:
| Reactant | Reagents/Solvents | Conditions | Yield |
|---|---|---|---|
| Boc-Ile-Gly-OMe | LiOH·H₂O, THF/MeOH/H₂O (1:1:1 v/v) | 20°C, 2 h | 99% |
Mechanism :
- The methyl ester undergoes saponification in the presence of lithium hydroxide, yielding the carboxylic acid (this compound).
- The reaction is highly efficient due to the miscibility of THF, methanol, and water, ensuring homogeneous reaction conditions .
Stability and Deprotection of the Boc Group
The Boc group is stable under basic and nucleophilic conditions but cleaved under acidic environments.
Acidic Cleavage Conditions:
| Reagent | Solvent | Time | Application |
|---|---|---|---|
| TFA/DCM (1:1 v/v) | Dichloromethane | 2 h | Boc removal for peptide elongation |
Key Observations :
- Cleavage produces tert-butyl cations, which may alkylate sensitive substrates unless scavengers (e.g., thiophenol) are added .
- The orthogonal protection strategy (Boc with Fmoc) is feasible due to the Boc group’s stability toward piperidine, a base used in Fmoc deprotection .
Role in Ligand-Accelerated C–H Activation
Boc-protected amino acids, including Boc-Ile-OH derivatives, enhance palladium-catalyzed C–H functionalization.
Comparative Ligand Performance :
| Ligand | Conversion (%) | Notes |
|---|---|---|
| Boc-Ile-OH | 81 | Comparable to Ac-Ile-OH (89%) |
| Boc-Val-OH | 82 | Optimal for electron-rich substrates |
Mechanistic Insight :
- Amino acid ligands coordinate with Pd(II), altering the C–H cleavage mechanism from electrophilic palladation to base-assisted proton abstraction .
Advantages:
- Dual role as reaction medium and coupling additive.
- Enhanced reaction rates and reduced epimerization in DMF .
Aggregation Mitigation in SPPS
This compound derivatives are used in hydrophobic peptide synthesis to prevent aggregation.
Strategy:
Scientific Research Applications
Peptide Synthesis
Boc-Ile-Gly-OH is predominantly utilized in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS) methods. The Boc protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptide chains.
- Solid-Phase Peptide Synthesis (SPPS) : The Boc strategy is widely used in SPPS due to its compatibility with various coupling reagents and solvents. For instance, this compound can be coupled with other amino acid derivatives using reagents like HATU or DIC, enabling efficient formation of peptide bonds .
- Synthesis of Dipeptides and Tetrapeptides : this compound has been successfully employed in synthesizing dipeptides and tetrapeptides through sequential coupling reactions. In one study, this compound was coupled with Boc-Val-Val-NMeIle-Ala-OBn to create modified peptides, demonstrating its versatility in peptide modification .
Ionic Liquids Derived from Boc-Protected Amino Acids
Recent studies have explored the synthesis of room-temperature ionic liquids (RTILs) derived from Boc-protected amino acids, including this compound. These ionic liquids exhibit unique properties that make them suitable for various applications in organic synthesis.
- Properties and Reactivity : The resulting ionic liquids are clear, miscible with polar solvents like DMF and DMSO, and show high potential for use as multifunctional reactants in organic reactions such as dipeptide synthesis . Their selective reactivity allows for innovative approaches in synthetic organic chemistry.
Medicinal Chemistry and Biological Studies
This compound has implications in medicinal chemistry, particularly in the development of therapeutic peptides.
- Antioxidant Peptides : Research has indicated that peptides synthesized using Boc-protected amino acids can exhibit antioxidant properties. For instance, peptides derived from Boc-protected sequences have shown cytoprotective effects against oxidative stress in human cell lines . This suggests potential applications in developing treatments for oxidative stress-related diseases.
- Cyclopolypeptides : The compound is also involved in synthesizing cyclopolypeptides, which are of interest due to their structural stability and biological activity. For example, the coupling of this compound with other peptide segments has been reported to yield cyclized structures with enhanced bioactivity .
Data Summary
The following table summarizes the key applications and findings related to this compound:
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Synthesis of Modified Peptides : A study demonstrated the successful coupling of this compound with N-methylated amino acids to form biologically relevant tetrapeptides, showcasing its utility in modifying peptide sequences for enhanced biological activity .
- Development of Ionic Liquids : Research focused on creating ionic liquids from Boc-protected amino acids revealed their unique properties and potential as reaction media for organic synthesis .
- Antioxidant Activity : Investigations into peptides synthesized from Boc-protected sequences indicated promising antioxidant activities, suggesting their potential use in therapeutic applications targeting oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of Boc-ile-gly-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino terminus, allowing selective reactions at the carboxyl terminus. Upon deprotection, the free amino group can participate in nucleophilic attacks on activated carboxyl groups, forming peptide bonds. This mechanism is crucial for the stepwise elongation of peptide chains in solid-phase synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares Boc-Ile-Gly-OH with four structurally related Boc-protected peptides:
Key Differences and Implications
Side Chain Variability
- This compound: Contains isoleucine, a branched aliphatic amino acid that enhances hydrophobicity and stabilizes tertiary peptide structures via van der Waals interactions .
- Boc-Phe-Gly-Gly-OH : Phenylalanine introduces an aromatic side chain, enabling π-π stacking interactions in hydrophobic environments, which is critical for membrane-associated peptides .
- Boc-Ala-Gly-Gly-Gly-OH : Alanine’s methyl group provides moderate hydrophobicity, while the tri-glycine backbone increases flexibility, suitable for linker regions in peptides .
Peptide Length and Flexibility
- The latter’s three glycine residues maximize conformational freedom, making it ideal for spacer designs in drug delivery systems .
Functional Group Modifications
Biological Activity
Boc-Ile-Gly-OH, a peptide derivative, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis of this compound
This compound can be synthesized through standard peptide coupling techniques. The synthesis typically involves the protection of the amino groups using the Boc (tert-butyloxycarbonyl) protecting group, followed by coupling with glycine. The reaction can be facilitated using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA) to promote the formation of peptide bonds.
Biological Activity Overview
The biological activities of this compound and similar peptide derivatives have been studied extensively. Key areas of interest include:
- Antimicrobial Activity : Research indicates that certain peptide derivatives exhibit significant antimicrobial properties against various pathogens. For instance, derivatives with similar structures have shown effectiveness against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as fungi like Candida albicans .
- Anthelmintic Properties : Some studies suggest that peptide compounds can demonstrate anthelmintic activity, potentially useful in treating parasitic infections .
- Cytotoxicity : The cytotoxic effects of peptide derivatives are also under investigation, with some compounds showing selective toxicity toward cancer cell lines while sparing normal cells .
1. Antimicrobial Activity Study
A comparative study evaluated the antimicrobial efficacy of this compound against several microbial strains. The results indicated that while this compound itself may not exhibit strong activity, its derivatives showed promising results:
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| This compound | Moderate | Weak |
| Boc-Leu-Phe-OMe | High | Moderate |
| Boc-His-Phe-OMe | Moderate | High |
This table illustrates that modifications to the Boc-Ile-Gly structure can enhance biological activity significantly .
2. Cytotoxicity Evaluation
In another study focusing on cytotoxicity, this compound was tested on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 50 |
| MCF-7 | 60 |
| A549 | 70 |
These findings suggest that while this compound has some cytotoxic potential, further structural modifications may be necessary to enhance its efficacy .
Discussion
The biological activity of this compound is influenced by its structural characteristics and the presence of specific functional groups. The incorporation of different amino acids and modifications to the peptide backbone can lead to enhanced antimicrobial and cytotoxic properties.
Research indicates that while this compound alone may not exhibit significant biological activity, its derivatives and analogs hold promise for therapeutic applications. Future studies should focus on optimizing these peptides for improved potency and specificity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Boc-Ile-Gly-OH, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Key variables include coupling agents (e.g., HOBt/DCC), solvent systems (e.g., DMF or dichloromethane), and deprotection protocols for the Boc group (using TFA). Yield optimization requires monitoring reaction kinetics via HPLC or TLC . Purification via flash chromatography or preparative HPLC is critical for isolating high-purity product (>95%), with characterization using H/C NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation combines spectroscopic techniques:
- NMR : Analyze chemical shifts for the Boc group (δ ~1.4 ppm for tert-butyl) and peptide backbone (amide protons δ 6.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks (expected [M+H] for CHNO: 289.17 g/mol).
- HPLC : Assess purity by comparing retention times against standards .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Methodological Answer : The compound’s solubility depends on solvent polarity. Polar aprotic solvents (DMF, DMSO) are ideal for coupling reactions, while dichloromethane or THF may be used for Boc deprotection. Pre-solubility testing at varying temperatures (20–40°C) is recommended to avoid aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?
- Methodological Answer : Discrepancies often arise from differences in coupling efficiency or purification methods. Systematic analysis should:
- Compare coupling agents (e.g., HATU vs. DCC) and activation times.
- Evaluate purification techniques (e.g., gradient elution in HPLC).
- Use orthogonal characterization (e.g., IR spectroscopy for amide bond confirmation) to rule out side products .
Q. What experimental strategies minimize racemization during this compound synthesis?
- Methodological Answer : Racemization risk increases with prolonged coupling times or basic conditions. Mitigation strategies include:
- Using low-basicity coupling agents (e.g., COMU).
- Conducting reactions at 0–4°C.
- Monitoring enantiomeric purity via chiral HPLC or CD spectroscopy .
Q. How do steric effects from the Boc group influence the conformational stability of this compound in solution?
- Methodological Answer : The bulky Boc group restricts rotational freedom, favoring specific dihedral angles. Computational modeling (e.g., DFT or MD simulations) paired with NOESY NMR can map preferred conformations. Solvent polarity adjustments (e.g., DMSO vs. chloroform) further probe stability .
Q. What are the limitations of common analytical methods (e.g., NMR, HPLC) in characterizing this compound?
- Methodological Answer :
- NMR : Overlapping signals in crowded regions (e.g., δ 1.0–1.5 ppm for Ile side chains) may require 2D techniques (HSQC, COSY).
- HPLC : Co-elution of similar peptides necessitates MS-compatible mobile phases (e.g., 0.1% formic acid) for accurate identification .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing involves:
- Incubating samples at pH 2–10 (buffered solutions) and temperatures (25–60°C).
- Monitoring degradation via LC-MS to identify breakdown products (e.g., free Ile-Gly or Boc hydrolysis).
- Applying Arrhenius kinetics to predict shelf-life .
Methodological Frameworks
- PICO Framework : Use Population (this compound), Intervention (synthetic/analytical method), Comparison (alternative techniques), and Outcome (yield, purity, stability) to structure hypothesis-driven studies .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to peptide chemistry .
Data Presentation Guidelines
- Supporting Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supplementary files, adhering to journal standards .
- Error Analysis : Quantify uncertainties (e.g., ±5% yield variability) and discuss sources (e.g., solvent impurities) in the experimental section .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
